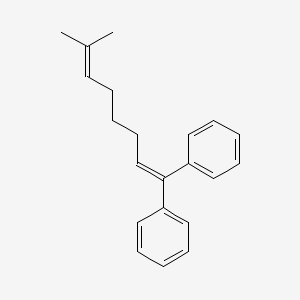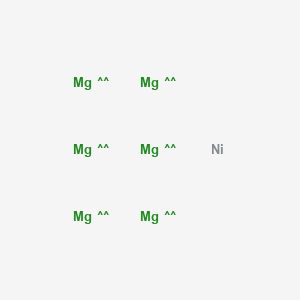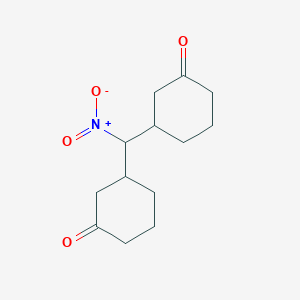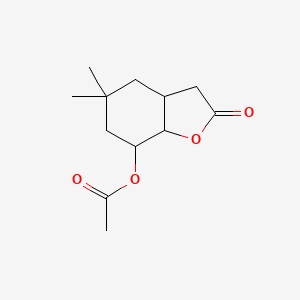
Benzene, 1,1'-(7-methyl-1,6-octadienylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 7-methyl-1,6-octadienylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the 7-methyl-1,6-octadienylidene group .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalysts to enhance the reaction rate and yield. Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated benzenes or nitrobenzenes.
Applications De Recherche Scientifique
Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(oxydiethylidene)bis-
Comparison: Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- is unique due to its specific substitution pattern and the presence of the 7-methyl-1,6-octadienylidene group. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties .
Propriétés
Numéro CAS |
220070-69-9 |
|---|---|
Formule moléculaire |
C21H24 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(7-methyl-1-phenylocta-1,6-dienyl)benzene |
InChI |
InChI=1S/C21H24/c1-18(2)12-6-3-11-17-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-5,7-10,12-17H,3,6,11H2,1-2H3 |
Clé InChI |
HHADGTJVTNSNPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)

![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)



![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)

![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)
